molecular formula C11H9ClN4 B5878779 benzaldehyde (3-chloro-2-pyrazinyl)hydrazone

benzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B5878779
M. Wt: 232.67 g/mol
InChI Key: QKHCCFOYYBIYAJ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has shown promising results in scientific research. It is a hydrazone derivative of pyrazine, which has been extensively studied for its biological activities. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry.

Mechanism of Action

The mechanism of action of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, leads to a reduction in oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
Benzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to exhibit potent antimicrobial and anticancer activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potent biological activities. It has been shown to exhibit potent antioxidant, antimicrobial, and anticancer activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on benzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the potential areas of research is the development of new drugs based on this compound. It has been shown to exhibit potent antioxidant, antimicrobial, and anticancer activities, making it a potential candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its biological activities. Additionally, the development of new synthetic methods for the preparation of this compound may also be an area of future research.

Synthesis Methods

The synthesis of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of pyrazine-2-carbohydrazide with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product.

Scientific Research Applications

Benzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its biological activities. It has been shown to exhibit potent antioxidant and antimicrobial activities, making it a potential candidate for the development of new drugs. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-benzylideneamino]-3-chloropyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-10-11(14-7-6-13-10)16-15-8-9-4-2-1-3-5-9/h1-8H,(H,14,16)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCCFOYYBIYAJ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-benzylidenehydrazinyl]-3-chloropyrazine

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